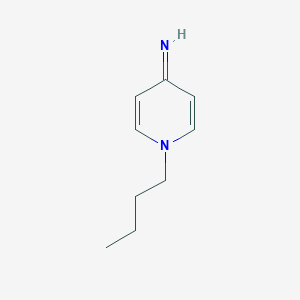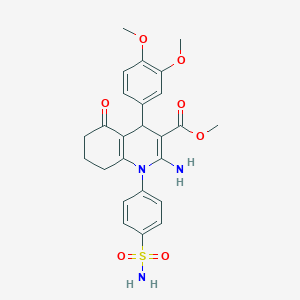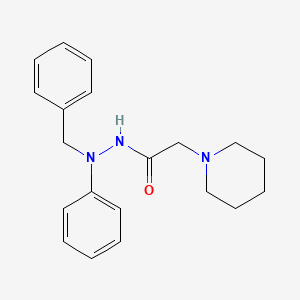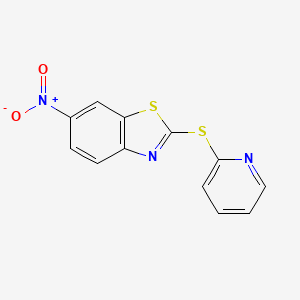![molecular formula C18H19N3O3 B11106613 N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide](/img/structure/B11106613.png)
N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a methoxyphenyl group, and a benzamide moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with N-methylbenzamide. The reaction conditions often include:
Solvents: Ethanol or methanol
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学的研究の応用
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites, modulating the activity of target proteins. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the benzamide moiety can participate in hydrogen bonding and other non-covalent interactions.
類似化合物との比較
- N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide
- N-(2-{2-[(E)-1-(4-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide
- N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide
Comparison:
- Hydroxyphenyl Derivative: More polar due to the hydroxyl group, potentially increasing solubility in aqueous media.
- Chlorophenyl Derivative: Increased electron-withdrawing effects, potentially altering reactivity and binding properties.
- Nitrophenyl Derivative: Strong electron-withdrawing effects, significantly affecting the compound’s electronic properties and reactivity.
N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide stands out due to its balanced electronic properties and potential for diverse chemical modifications.
特性
分子式 |
C18H19N3O3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-N-methylbenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-21(18(23)15-6-4-3-5-7-15)13-17(22)20-19-12-14-8-10-16(24-2)11-9-14/h3-12H,13H2,1-2H3,(H,20,22)/b19-12+ |
InChIキー |
PSLSBWTUEYAWGT-XDHOZWIPSA-N |
異性体SMILES |
CN(CC(=O)N/N=C/C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
正規SMILES |
CN(CC(=O)NN=CC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11106533.png)
![N-({N'-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11106537.png)

![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11106550.png)
![N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11106552.png)



![Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate](/img/structure/B11106574.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate](/img/structure/B11106583.png)
![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11106587.png)
![(3E)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11106601.png)
![4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B11106603.png)

